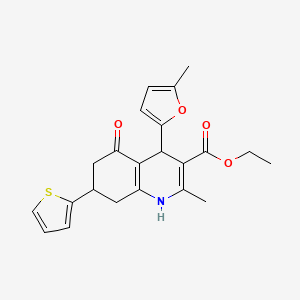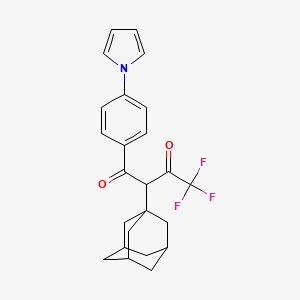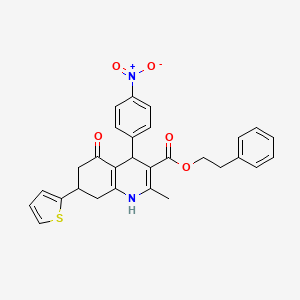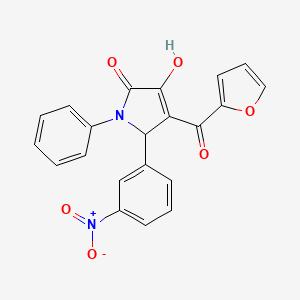![molecular formula C24H19F4N3O4 B11079121 N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B11079121.png)
N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound characterized by its unique structure, which includes fluorine, nitro, and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introduction of the nitro group into the benzene ring.
Fluorination: Incorporation of the fluorine atoms.
Pyrrolidine Addition: Attachment of the pyrrolidine group.
Amidation: Formation of the benzamide structure.
Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide
- N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide
Uniqueness
N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is unique due to the presence of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C24H19F4N3O4 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C24H19F4N3O4/c25-17-5-7-18(8-6-17)35-22-10-4-16(24(26,27)28)14-19(22)29-23(32)15-3-9-20(21(13-15)31(33)34)30-11-1-2-12-30/h3-10,13-14H,1-2,11-12H2,(H,29,32) |
InChI Key |
LHRNPVNUYVSXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC4=CC=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11079040.png)
![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)



![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-{2-[(pentachlorophenyl)amino]ethyl}-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11079057.png)
![4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B11079062.png)
![(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079068.png)

![(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11079102.png)
![4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate](/img/structure/B11079110.png)
![3-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11079114.png)
![10-(4-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B11079120.png)
